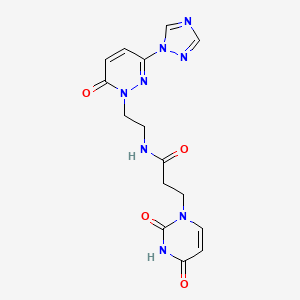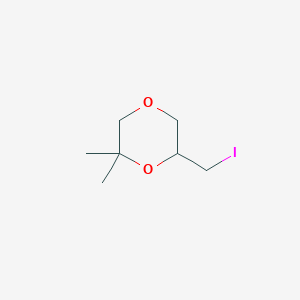
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide, also known as CTB, is a small molecule compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors. N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has also been shown to activate the TRPA1 ion channel, which is involved in the perception of pain and inflammation.
Biochemical and Physiological Effects:
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has also been shown to inhibit angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF). In neurobiology, N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has been shown to modulate the activity of ion channels and receptors, which could lead to changes in neuronal excitability and synaptic transmission.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has several advantages for lab experiments, such as its small size, stability, and ease of synthesis. N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide also has a relatively low toxicity profile, which makes it suitable for in vitro and in vivo studies. However, N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has some limitations, such as its limited solubility in aqueous solutions and its potential off-target effects.
Direcciones Futuras
There are several future directions for N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide research, such as the development of new N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide derivatives with improved pharmacological properties, the investigation of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide's potential as a therapeutic agent for cancer and neurological disorders, and the elucidation of the molecular mechanisms underlying N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide's effects on ion channels and receptors. Additionally, the development of new methods for the synthesis and purification of N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide could facilitate its use in various fields.
Métodos De Síntesis
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide can be synthesized using a multi-step process that involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride, followed by the reaction with hydrazine hydrate and acetic anhydride. The resulting compound is then reacted with 4-cyanobenzoyl chloride and triethylamine to obtain N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide.
Aplicaciones Científicas De Investigación
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has been studied for its potential applications in various fields such as cancer research, neurobiology, and drug development. In cancer research, N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurobiology, N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has been shown to modulate the activity of ion channels and receptors, which could lead to the development of new therapies for neurological disorders. In drug development, N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-cyanobenzamide has been used as a scaffold for the design of new compounds with improved pharmacological properties.
Propiedades
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-cyanobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClN4O2S/c15-11-6-5-10(22-11)13-18-19-14(21-13)17-12(20)9-3-1-8(7-16)2-4-9/h1-6H,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVVBNSJPXSOJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B2716010.png)


![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2716014.png)
![2-(4-ethoxyphenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2716016.png)

![2-(3-Chloro-4-methoxyphenyl)-1-(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)ethanone](/img/structure/B2716018.png)



![(3-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2716024.png)


![3-(4-Chlorophenyl)-5-methyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2716032.png)